![molecular formula C19H15ClO3 B3905513 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone](/img/structure/B3905513.png)
5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Overview
Description
5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone, also known as Clotrimazole, is a synthetic antifungal medication. It is commonly used to treat fungal infections of the skin, nails, and vagina. Clotrimazole belongs to the class of azole antifungal drugs, which work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Mechanism of Action
5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and subsequent cell death. 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone also inhibits the activity of certain enzymes involved in the synthesis of fungal cell wall components.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been shown to have low toxicity and high selectivity for fungal cells. It has minimal effects on human cells and does not interfere with the synthesis of human cell membranes. 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is rapidly absorbed through the skin and is metabolized in the liver. It is excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is widely used in laboratory experiments due to its broad-spectrum antifungal activity and low toxicity. However, it has some limitations, such as its low solubility in water and its potential for drug resistance.
Future Directions
There are several future directions for the research and development of 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone. One area of interest is the potential use of 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in the treatment of cancer. Studies have shown that 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone can inhibit the growth of cancer cells and may have a role in cancer therapy. Another area of interest is the development of new formulations of 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone that improve its solubility and bioavailability. Additionally, the development of new antifungal drugs that target different aspects of fungal cell biology is an important area of research.
Scientific Research Applications
5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. 5-(4-chlorophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has also been investigated for its potential use in the treatment of other conditions, such as cancer and inflammatory diseases.
properties
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-methoxy-2-methylphenyl)methylidene]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3/c1-12-9-17(22-2)8-5-14(12)10-15-11-18(23-19(15)21)13-3-6-16(20)7-4-13/h3-11H,1-2H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCYZWUJIBHXIH-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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